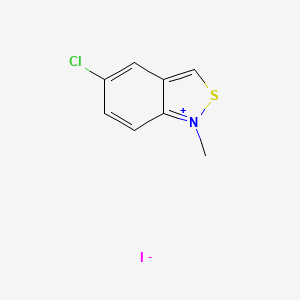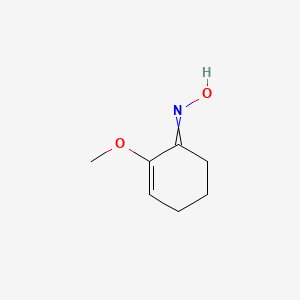
N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine: is an organic compound characterized by the presence of a methoxy group and a hydroxylamine group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with a suitable aldehyde or ketone under basic conditions. One common method involves the use of microwave irradiation in a solvent-free environment, which has been shown to yield high purity oximes efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of oximes, which are important in the synthesis of amides and nitriles .
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It is also studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds .
Molecular Targets and Pathways: The compound may target enzymes and receptors that have electrophilic sites. It can inhibit enzyme activity by forming covalent bonds with the active site residues. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Methoxypropylamino cyclohexenylidene ethoxyethylcyanoacetate: This compound shares a similar cyclohexene structure but has different functional groups, making it useful in different applications.
N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide: Another compound with a methoxy group, but with a more complex structure and different reactivity.
Uniqueness: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine is unique due to its combination of a methoxy group and a hydroxylamine group on a cyclohexene ring. This structure imparts specific reactivity and makes it suitable for a wide range of chemical transformations and applications.
Properties
CAS No. |
52841-56-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO2/c1-10-7-5-3-2-4-6(7)8-9/h5,9H,2-4H2,1H3 |
InChI Key |
DOKTVWYVWXVNGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
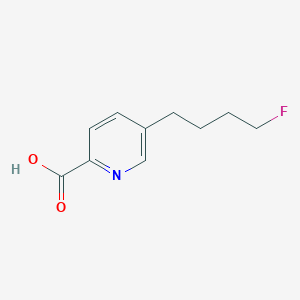
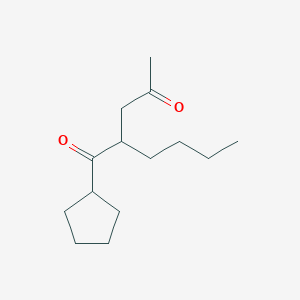
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
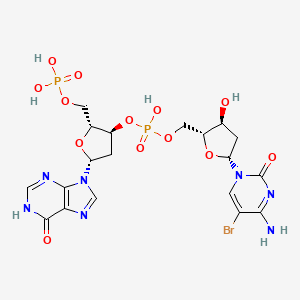
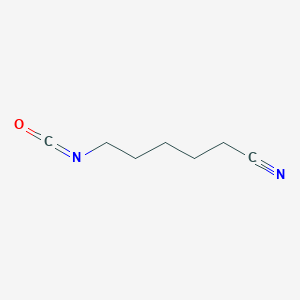

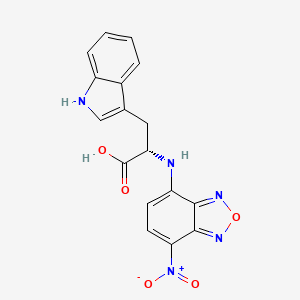
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
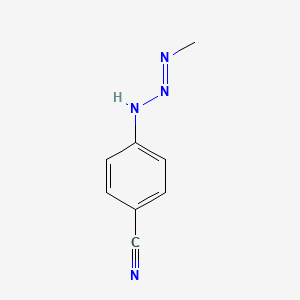
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
